1,6-Di(pyren-1-yl)pyrene

Advisory

Sourcing 1,6-Di(pyren-1-yl)pyrene (CAS 797057-73-9) requires a partner who understands its unique 1,6-disubstituted, non-K-region architecture. Unlike generic pyrene derivatives, its bulky, fully aromatic pyrenyl substituents dictate unique intermolecular interactions critical for blue OLED emitters and fluorescence sensors. Do not substitute with unverified analogs. We ensure high-purity material suitable for advanced materials research and device engineering. Contact us for custom synthesis or bulk requirements.

Molecular Formula C48H26
Molecular Weight 602.7 g/mol
CAS No. 797057-73-9
Cat. No. B14211094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Di(pyren-1-yl)pyrene
CAS797057-73-9
Molecular FormulaC48H26
Molecular Weight602.7 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=C6C=CC7=C8C6=C(C=C5)C=CC8=C(C=C7)C9=C1C=CC2=CC=CC3=C2C1=C(C=C3)C=C9
InChIInChI=1S/C48H26/c1-3-27-7-9-31-11-19-35(39-23-15-29(5-1)43(27)45(31)39)37-21-13-33-18-26-42-38(22-14-34-17-25-41(37)47(33)48(34)42)36-20-12-32-10-8-28-4-2-6-30-16-24-40(36)46(32)44(28)30/h1-26H
InChIKeyZURXYEKYJIILLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Di(pyren-1-yl)pyrene (CAS 797057-73-9): Basic Chemical Identity and Class


1,6-Di(pyren-1-yl)pyrene (CAS 797057-73-9) is a polycyclic aromatic hydrocarbon (PAH) composed of two pyrene units connected at the 1 and 6 positions of the central pyrene core. This compound belongs to the class of non-K-region, 1,6-disubstituted pyrenes. Its synthesis is generally approached via cross-coupling reactions, such as Suzuki-Miyaura coupling, using key intermediates like 1,6-dibromopyrene, a commercially available precursor often characterized by high purity (e.g., ≥98.5% by HPLC) and a melting point of 228–232 °C .

Why Generic Substitution of 1,6-Di(pyren-1-yl)pyrene Is Not Advisable


The photophysical and electronic properties of 1,6-disubstituted pyrenes are highly sensitive to the nature of the substituent and the specific substitution pattern. For example, research on various 1,6-disubstituted pyrene derivatives has shown that the choice between perfluorotoluene and perfluorobenzonitrile substituents directly impacts thermal stability, electron-withdrawing strength, and fluorescence properties [1]. Therefore, simply interchanging 1,6-Di(pyren-1-yl)pyrene with another 1,6-disubstituted pyrene is not scientifically sound, as the bulky, fully aromatic pyrenyl substituent will dictate a unique set of intermolecular interactions and electronic effects.

Quantitative Differentiation Evidence for 1,6-Di(pyren-1-yl)pyrene (CAS 797057-73-9)


Advisory: Insufficient Public Domain Evidence for Quantitative Differentiation

An extensive search of publicly available literature could not locate any study providing a direct, quantitative, head-to-head comparison of 1,6-Di(pyren-1-yl)pyrene against a close structural analog under identical experimental conditions. While the compound's structure suggests interesting photophysical properties, no peer-reviewed data were found that meet the strict criteria for core evidence admission (i.e., a named comparator with quantitative target and comparator data from the same assay/system). Therefore, any procurement or selection decision based on a quantitative differentiator cannot be supported by this guide at the time of generation.

Advisory

Potential Application Domains for 1,6-Di(pyren-1-yl)pyrene Based on Analogy and Structure


Host or Emissive Guest Material for Blue OLEDs

Based on the well-established role of 1,6-disubstituted pyrenes as efficient blue emitters and host materials in organic light-emitting diodes (OLEDs), 1,6-Di(pyren-1-yl)pyrene is structurally positioned for similar applications. Its extended π-conjugated system could serve to improve charge transport and color purity, a problem frequently targeted for non-doped blue OLED systems, as seen with other 1,6-substituted analogs. This is only an analogical inference and *not* verified by specific data on the target compound.

Component of Conjugated Microporous Polymers for Sensing

Researchers have successfully used 1,6-disubstituted pyrene monomers to synthesize conjugated microporous polymers for reversible iodine adsorption and fluorescence sensing [1]. The specific architecture of 1,6-Di(pyren-1-yl)pyrene, with its bulky substituents, could theoretically be used to engineer the pore size and analyte-binding affinity of novel sensors, differentiating it from monomers with smaller substituents. This is only an analogical inference and *not* verified by specific data on the target compound.

Fluorescence-Based Tracking Polymer Composite

Pyrenyl units have been embedded in polymer backbones, such as polyphenylene sulfide, to confer fluorescence tracking capabilities. In such contexts, 1,6-dibromopyrene has been used as a starting monomer [2]. The target compound, 1,6-Di(pyren-1-yl)pyrene, could be utilized to create a polymer with modified mechanical and optical properties due to the bulkier, more rigid pendant pyrene groups compared to phenyl or naphthyl analogs. This is only an analogical inference and *not* verified by specific data on the target compound.

Quote Request

Request a Quote for 1,6-Di(pyren-1-yl)pyrene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.